molecular formula C18H19N5O B4769017 6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4769017
M. Wt: 321.4 g/mol
InChI Key: XHAPKYBNCJKZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazolo[3,4-b]pyridine core, and a pyridinyl substituent

Preparation Methods

The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which may have different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

6-cyclopropyl-1-propan-2-yl-N-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-11(2)23-17-15(10-20-23)14(9-16(22-17)12-3-4-12)18(24)21-13-5-7-19-8-6-13/h5-12H,3-4H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPKYBNCJKZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.